Cas no 2649061-05-0 (2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)

2-Chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a specialized organic compound featuring a unique 8-azabicyclo[3.2.1]octane scaffold coupled with a 1-methyl-1H-pyrazole moiety. This structure imparts distinct reactivity, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The chloro-propanone group enhances its utility in nucleophilic substitution reactions, while the bicyclic framework contributes to steric and electronic modulation in target molecules. Its well-defined stereochemistry and functional group compatibility support precise derivatization, facilitating the development of bioactive compounds. Suitable for controlled synthetic applications, it offers researchers a high-purity building block for complex molecular architectures.
2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one structure
2649061-05-0 structure
Product name:2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
CAS No:2649061-05-0
MF:C14H20ClN3O
MW:281.781102180481
CID:5361119

2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • Z3775008939
    • 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
    • Inchi: 1S/C14H20ClN3O/c1-9(15)14(19)18-11-3-4-12(18)8-10(7-11)13-5-6-16-17(13)2/h5-6,9-12H,3-4,7-8H2,1-2H3
    • InChI Key: ZOMDZDPYWAALDS-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1C2CCC1CC(C1=CC=NN1C)C2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 351
  • XLogP3: 2
  • Topological Polar Surface Area: 38.1

2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559233-0.05g
2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
2649061-05-0 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Comprehensive Analysis of 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (CAS No. 2649061-05-0)

The compound 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (CAS No. 2649061-05-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This 8-azabicyclo[3.2.1]octane derivative is characterized by the presence of a 1-methyl-1H-pyrazol-5-yl moiety, which contributes to its distinctive reactivity and biological activity. Researchers are increasingly exploring its utility in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.

One of the key reasons for the growing interest in 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is its potential as a selective modulator of specific biological pathways. The azabicyclo[3.2.1]octane scaffold is known for its conformational rigidity, which can enhance binding affinity to target proteins. This property makes it a valuable building block in medicinal chemistry, especially for designing compounds with improved pharmacokinetic profiles. Recent studies have highlighted its role in the synthesis of small molecule inhibitors, which are crucial for treating diseases like cancer and inflammation.

In the context of organic synthesis, 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one serves as a versatile intermediate. Its chloro-propanone functionality allows for further derivatization, enabling the creation of diverse chemical libraries. This adaptability is particularly relevant in high-throughput screening campaigns, where researchers seek to identify lead compounds with optimal activity. The compound's stability under various reaction conditions further enhances its appeal for synthetic applications.

From a structural-activity relationship (SAR) perspective, the 1-methyl-1H-pyrazol-5-yl group in 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one plays a critical role in determining its biological interactions. Pyrazole-containing compounds are widely recognized for their ability to engage in hydrogen bonding and π-π stacking interactions, which are essential for target engagement. This feature, combined with the azabicyclo[3.2.1]octane core, positions the compound as a promising candidate for further optimization in drug development programs.

Another area of interest is the compound's potential application in neuropharmacology. The 8-azabicyclo[3.2.1]octane scaffold is structurally similar to tropane alkaloids, which are known for their effects on the central nervous system. This similarity has led to speculation about the compound's ability to interact with neurotransmitter receptors, making it a subject of ongoing research in neurological disorders such as Parkinson's disease and depression. Early-stage studies suggest that derivatives of this compound could exhibit neuroprotective properties, though further validation is required.

In addition to its pharmaceutical potential, 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is also being investigated for its role in material science. The compound's unique electronic properties, attributed to the pyrazole and azabicyclo rings, make it a candidate for developing advanced materials with specific optical or conductive characteristics. This multidisciplinary applicability underscores the compound's versatility and broadens its relevance across scientific domains.

As the demand for innovative chemical entities continues to rise, 2-chloro-1-[3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one stands out as a compound with significant untapped potential. Its combination of structural complexity and functional diversity makes it a valuable asset for researchers exploring new frontiers in chemistry and biology. Future studies will likely focus on optimizing its properties for specific applications, paving the way for breakthroughs in both therapeutic and material sciences.

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